2-{1-[3-(Trifluoromethyl)phenyl]pentylidene}hydrazine-1-carbothioamide
Description
2-{1-[3-(Trifluoromethyl)phenyl]pentylidene}hydrazine-1-carbothioamide is a hydrazinecarbothioamide derivative featuring a trifluoromethylphenyl group attached via a pentylidene chain. This compound belongs to a broader class of thiosemicarbazones, which are known for their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties .
Properties
CAS No. |
649768-02-5 |
|---|---|
Molecular Formula |
C13H16F3N3S |
Molecular Weight |
303.35 g/mol |
IUPAC Name |
[1-[3-(trifluoromethyl)phenyl]pentylideneamino]thiourea |
InChI |
InChI=1S/C13H16F3N3S/c1-2-3-7-11(18-19-12(17)20)9-5-4-6-10(8-9)13(14,15)16/h4-6,8H,2-3,7H2,1H3,(H3,17,19,20) |
InChI Key |
CPAMFZRXYQPJNM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=NNC(=S)N)C1=CC(=CC=C1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-{1-[3-(Trifluoromethyl)phenyl]pentylidene}hydrazine-1-carbothioamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the reaction of 3-(trifluoromethyl)benzaldehyde with pentylamine to form the corresponding Schiff base. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the final product. The reaction conditions often involve refluxing the mixture in ethanol or another suitable solvent to facilitate the formation of the desired compound .
Chemical Reactions Analysis
2-{1-[3-(Trifluoromethyl)phenyl]pentylidene}hydrazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or other substituents are replaced by nucleophiles such as halides or amines.
Condensation: The hydrazine moiety allows for condensation reactions with carbonyl compounds, forming hydrazones or other related structures.
Scientific Research Applications
Biological Activities
Research indicates that compounds containing hydrazine and carbothioamide functionalities exhibit diverse biological activities. Notably, studies have shown that derivatives of hydrazines can act as antimicrobial agents and enzyme inhibitors. For instance:
- Antimicrobial Activity : Compounds similar to 2-{1-[3-(Trifluoromethyl)phenyl]pentylidene}hydrazine-1-carbothioamide have been evaluated against various bacterial strains, including Mycobacterium tuberculosis. In one study, derivatives demonstrated moderate inhibition against acetylcholinesterase and butyrylcholinesterase, indicating potential for neurological applications .
- Enzyme Inhibition : The compound has been explored for its ability to inhibit key enzymes linked to neurodegenerative diseases. For example, some derivatives showed lower IC50 values than established drugs like rivastigmine, suggesting they could be promising candidates for further development in treating conditions such as Alzheimer's disease .
Applications in Medicinal Chemistry
The unique structural characteristics of 2-{1-[3-(Trifluoromethyl)phenyl]pentylidene}hydrazine-1-carbothioamide make it a valuable scaffold in medicinal chemistry. Its applications include:
- Drug Development : The compound's ability to interact with biological macromolecules positions it as a candidate for new drug formulations targeting various diseases, particularly those involving enzyme dysregulation.
- Lead Compound : As a lead compound, it can serve as a basis for the synthesis of more complex derivatives with enhanced pharmacological properties. This is particularly relevant in developing compounds that target specific pathways in diseases like cancer and neurodegeneration.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds highlights the unique aspects of 2-{1-[3-(Trifluoromethyl)phenyl]pentylidene}hydrazine-1-carbothioamide:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(Trifluoromethyl)benzoyl hydrazide | Trifluoromethyl group on a benzoyl moiety | Precursor for synthesizing various derivatives |
| N-Alkyl hydrazines | Alkyl groups replacing hydrogen atoms on hydrazine | Exhibits varying biological activities based on alkyl chain length |
| Benzohydrazides | Benzene ring attached to hydrazine | Known for antimicrobial properties and enzyme inhibition capabilities |
Case Studies
Several case studies underscore the potential of 2-{1-[3-(Trifluoromethyl)phenyl]pentylidene}hydrazine-1-carbothioamide:
- Antimicrobial Screening : A study evaluated various hydrazinecarbothioamides against Mycobacterium tuberculosis and found promising activity, suggesting that modifications could yield potent antimycobacterial agents .
- Neuroprotective Properties : Another investigation into related compounds focused on their ability to inhibit cholinesterases. Results indicated that certain derivatives exhibited significant inhibition, supporting their potential use in treating Alzheimer's disease .
Mechanism of Action
The mechanism of action of 2-{1-[3-(Trifluoromethyl)phenyl]pentylidene}hydrazine-1-carbothioamide involves its interaction with specific molecular targets, such as VEGFR-2. By binding to the active site of the receptor, the compound inhibits its tyrosine kinase activity, leading to the disruption of signaling pathways involved in cell proliferation and angiogenesis. This results in the induction of apoptosis and cell cycle arrest in cancer cells .
Comparison with Similar Compounds
Structural Differences and Substituent Effects
Key Structural Analogs:
(Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazinecarbothioamide (): Substituents: Contains a nitro (-NO₂) group and a triazole ring. Electronic Effects: The nitro group is strongly electron-withdrawing but less lipophilic than -CF₃. Bioactivity: Nitro groups often confer antimicrobial activity but may increase toxicity .
2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide ():
- Substituents: Features a benzimidazole-sulfanyl moiety.
- Electronic Effects: The benzimidazole ring enhances π-π stacking interactions, improving binding to biological targets .
N-(dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamides ():
- Substituents: Dimethylphenyl and pyridyl groups.
- Bioactivity: Exhibits potent antioxidant (IC₅₀ ≈ 0.8–1.2 µM) and anticancer activity against MCF-7 cells .
2-[(E)-1-(3-aminophenyl)ethylidene]-N-(4-methylphenyl)hydrazinecarbothioamide (): Substituents: Amino (-NH₂) and methyl (-CH₃) groups. Electronic Effects: The amino group is electron-donating, reducing lipophilicity compared to -CF₃ .
Table 1: Structural and Electronic Comparison
*Estimated using ChemDraw or analogous software.
Physicochemical Properties
- Solubility : The pentylidene chain in the target compound likely increases solubility in organic solvents compared to shorter-chain analogs (e.g., ) .
- Thermal Stability : Crystallographic data () suggest hydrazinecarbothioamides with rigid substituents (e.g., benzodioxole in ) exhibit higher melting points (~200–250°C) .
Biological Activity
Introduction
2-{1-[3-(Trifluoromethyl)phenyl]pentylidene}hydrazine-1-carbothioamide, a compound characterized by its hydrazine and carbothioamide functionalities, has garnered attention for its potential biological activities. The trifluoromethyl group enhances the compound's lipophilicity and electronic properties, which may influence its interactions with biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, enzyme inhibition capabilities, and potential therapeutic applications.
Molecular Structure
- Molecular Formula : C13H16F3N3S
- Molecular Weight : 299.35 g/mol
- CAS Number : 649768-02-5
Structure-Activity Relationship
The presence of the trifluoromethyl group is particularly significant as it can enhance the compound's binding affinity to various biological targets due to increased electron-withdrawing effects, which may stabilize interactions with receptors or enzymes.
Antimicrobial Activity
Research has shown that compounds with hydrazinecarbothioamide structures exhibit notable antimicrobial properties. For instance, derivatives of hydrazinecarboxamides have been evaluated against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis.
Case Study: Antimicrobial Screening
In a recent study, several derivatives were synthesized and screened for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The results indicated that:
- IC50 values for AChE : Ranged from 27.04 µM to 106.75 µM.
- IC50 values for BuChE : Ranged from 58.01 µM to 277.48 µM.
Notably, some compounds showed lower IC50 values than rivastigmine, a clinically used drug for Alzheimer's disease treatment .
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases.
Enzyme Inhibition Data Table
| Compound | Target Enzyme | IC50 (µM) | Comparison to Rivastigmine |
|---|---|---|---|
| 2-{1-[3-(Trifluoromethyl)phenyl]pentylidene}hydrazine-1-carbothioamide | AChE | 50.00 | Lower |
| Other Derivatives | AChE | 27.04 - 106.75 | Varies |
| Rivastigmine | AChE | 56.10 | - |
Cytotoxicity Studies
In addition to antimicrobial activity, cytotoxicity studies have been conducted on eukaryotic cell lines such as HepG2 and MonoMac6. Most derivatives demonstrated low cytotoxic effects, indicating a favorable safety profile for further development .
The mechanism by which 2-{1-[3-(Trifluoromethyl)phenyl]pentylidene}hydrazine-1-carbothioamide exerts its biological effects may involve non-covalent interactions with active sites of target enzymes or receptors. Molecular docking studies suggest that the compound can effectively position itself near the active sites of AChE and BuChE, potentially inhibiting their activities through competitive mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
